(2-Bromo-3-(trifluoromethoxy)phenyl)methanol
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Overview
Description
2-Bromo-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6BrF3O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethoxy)benzyl alcohol typically involves the bromination of 3-(trifluoromethoxy)benzyl alcohol. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethoxy)benzyl alcohol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Oxidation Reactions: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding benzyl ether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Oxidation: 2-Bromo-3-(trifluoromethoxy)benzaldehyde or 2-Bromo-3-(trifluoromethoxy)benzoic acid.
Reduction: 2-Bromo-3-(trifluoromethoxy)benzyl ether.
Scientific Research Applications
2-Bromo-3-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)benzyl alcohol depends on its specific application. In chemical reactions, the bromine atom and the trifluoromethoxy group can influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the trifluoromethoxy group can stabilize intermediates and transition states through electron-withdrawing effects. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethoxy)benzyl alcohol: Similar structure but with the trifluoromethoxy group at the fifth position.
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar structure but with a fluorine atom instead of bromine.
3-(Trifluoromethyl)benzyl bromide: Similar structure but with a bromine atom at the benzyl position instead of the alcohol group.
Uniqueness
2-Bromo-3-(trifluoromethoxy)benzyl alcohol is unique due to the combination of the bromine atom and the trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability of intermediates. The trifluoromethoxy group also contributes to the compound’s lipophilicity and electron-withdrawing effects, making it valuable in various applications.
Properties
Molecular Formula |
C8H6BrF3O2 |
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Molecular Weight |
271.03 g/mol |
IUPAC Name |
[2-bromo-3-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H6BrF3O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 |
InChI Key |
GTFOQPLXTVBSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)CO |
Origin of Product |
United States |
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